molecular formula C4H7F2NO B15227535 (R)-4,4-Difluoropyrrolidin-3-ol

(R)-4,4-Difluoropyrrolidin-3-ol

Cat. No.: B15227535
M. Wt: 123.10 g/mol
InChI Key: BYLFAFMPLXFJDF-GSVOUGTGSA-N
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Description

®-4,4-Difluoropyrrolidin-3-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a hydroxyl group at the 3-position. The presence of fluorine atoms often imparts unique properties to organic molecules, making them valuable in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,4-Difluoropyrrolidin-3-ol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available pyrrolidine derivatives.

    Fluorination: Introduction of fluorine atoms at the 4-position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Hydroxylation: The hydroxyl group at the 3-position can be introduced through various methods, including asymmetric reduction of ketones or direct hydroxylation of the corresponding pyrrolidine derivative.

Industrial Production Methods

Industrial production of ®-4,4-Difluoropyrrolidin-3-ol may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-4,4-Difluoropyrrolidin-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of 4,4-difluoropyrrolidin-3-one.

    Reduction: Formation of 4,4-difluoropyrrolidin-3-amine.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

®-4,4-Difluoropyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of ®-4,4-Difluoropyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoropyrrolidin-3-ol: Lacks the second fluorine atom, which may result in different chemical and biological properties.

    3-Hydroxypyrrolidine: Lacks fluorine atoms, making it less lipophilic and potentially less bioactive.

    4,4-Difluoropyrrolidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

Uniqueness

®-4,4-Difluoropyrrolidin-3-ol is unique due to the combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. The presence of fluorine atoms can enhance metabolic stability and bioavailability, making it a valuable compound in drug development.

Properties

Molecular Formula

C4H7F2NO

Molecular Weight

123.10 g/mol

IUPAC Name

(3R)-4,4-difluoropyrrolidin-3-ol

InChI

InChI=1S/C4H7F2NO/c5-4(6)2-7-1-3(4)8/h3,7-8H,1-2H2/t3-/m1/s1

InChI Key

BYLFAFMPLXFJDF-GSVOUGTGSA-N

Isomeric SMILES

C1[C@H](C(CN1)(F)F)O

Canonical SMILES

C1C(C(CN1)(F)F)O

Origin of Product

United States

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